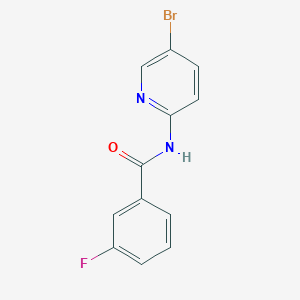

N-(5-bromopyridin-2-yl)-3-fluorobenzamide

Description

Properties

IUPAC Name |

N-(5-bromopyridin-2-yl)-3-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrFN2O/c13-9-4-5-11(15-7-9)16-12(17)8-2-1-3-10(14)6-8/h1-7H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSQKNOCCBDMZMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50362403 | |

| Record name | N-(5-Bromopyridin-2-yl)-3-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5246-16-2 | |

| Record name | N-(5-Bromopyridin-2-yl)-3-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-3-fluorobenzamide typically involves the reaction of 5-bromo-2-aminopyridine with 3-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)-3-fluorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(5-bromopyridin-2-yl)-3-fluorobenzamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

Biological Studies: It serves as a probe in biological studies to investigate the interactions of small molecules with biological targets.

Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-3-fluorobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Effects

3-Bromo-5-fluoro-N-(6-methylpyridin-2-yl)-benzamide (Compound 36)

- Structure : The benzamide has 3-bromo and 5-fluoro substituents, while the pyridine ring has a 6-methyl group.

- Properties : Melting point = 189–190°C; synthesized via coupling of 3-bromo-5-fluorobenzoic acid and 6-methylpyridin-2-amine (83% yield) .

- Comparison : The 5-bromo substitution on the pyridine in the target compound vs. 6-methyl in Compound 36 alters electronic and steric profiles. Bromine’s larger atomic radius and stronger electron-withdrawing nature may enhance binding to hydrophobic pockets in biological targets compared to methyl groups.

- N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB, 5a) Structure: Replaces the pyridine ring with a thiazole ring bearing a tert-butyl group. Comparison: The thiazole ring in TTFB introduces sulfur, which may engage in hydrogen bonding or π-interactions distinct from the pyridine’s nitrogen. This highlights how heterocycle choice dictates receptor specificity.

Physical Properties

- Melting Points: Target compound: Not reported. Compound 36: 189–190°C ; TTFB: >275°C (decomposition) . Trend: Bulky substituents (e.g., tert-butyl in TTFB) increase melting points due to enhanced crystal packing.

Key Data Table

Research Implications

- Structural Insights : The position and type of halogens (Br vs. F) and heterocycles (pyridine vs. thiazole) critically influence target engagement and physicochemical properties.

- Synthetic Challenges: Bromine’s reactivity may complicate coupling steps compared to methyl or cyano groups, as seen in and .

- Biological Selectivity : Fluorobenzamide derivatives exhibit diverse activities (kinase inhibition, ion channel antagonism), underscoring the scaffold’s versatility .

Biological Activity

N-(5-bromopyridin-2-yl)-3-fluorobenzamide is a synthetic compound belonging to the class of arylaminides. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and key research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features a bromine atom on the pyridine ring and a fluorine atom on the benzamide moiety, which may enhance its biological activity and metabolic stability compared to similar compounds. The presence of these halogens is significant for its chemical reactivity and potential interactions with biological targets.

While specific mechanisms for this compound are not extensively documented, similar compounds have demonstrated various modes of action:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzyme activities by binding to active sites, thereby modulating cellular processes associated with disease progression.

- Receptor Interaction : The compound may act as an agonist or antagonist at specific receptors, influencing signaling pathways that are crucial for cell survival and proliferation.

Biological Activity Assays

Recent studies have highlighted the compound's promising biological activities. Below is a summary of key findings from various assays:

| Activity Type | Result | Reference |

|---|---|---|

| Antimicrobial | Exhibited significant inhibition against various bacterial strains. | |

| Anticancer | Demonstrated cytotoxic effects in cancer cell lines, suggesting potential for therapeutic applications. | |

| Biofilm Inhibition | Inhibited biofilm formation in pathogenic bacteria, indicating potential use in treating biofilm-associated infections. | |

| Anti-thrombolytic | Showed activity in preventing thrombus formation in vitro. |

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated that the compound significantly inhibited growth, suggesting its potential as an antibacterial agent.

- Cytotoxicity in Cancer Research : In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines. The mechanism appears to involve apoptosis induction, although further investigation is required to elucidate the precise pathways involved.

- Biofilm Disruption : Research has indicated that this compound can disrupt biofilm formation in Staphylococcus aureus, which is critical for developing new treatments for chronic infections where biofilms pose a significant challenge.

Q & A

Basic: What are the common synthetic routes for N-(5-bromopyridin-2-yl)-3-fluorobenzamide?

Methodological Answer:

The synthesis typically involves coupling a brominated pyridine derivative with a fluorinated benzoyl chloride. Key steps include:

- Amide Bond Formation: Reacting 3-fluorobenzoic acid with thionyl chloride to generate 3-fluorobenzoyl chloride, followed by nucleophilic substitution with 5-bromopyridin-2-amine under anhydrous conditions (e.g., in tetrahydrofuran with triethylamine as a base) .

- Catalytic Coupling: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be employed if intermediate aryl halides require functionalization .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) is standard. Yield optimization often hinges on stoichiometric control of reactants and inert atmosphere maintenance .

Basic: Which spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm structural integrity. For example, the aromatic protons of the pyridine and benzamide moieties appear as distinct multiplets, while the fluorine atom induces splitting patterns in adjacent protons .

- Mass Spectrometry (MS): High-resolution ESI-MS or GC-MS verifies molecular weight (e.g., [M+H] peak at m/z 323.1 for CHBrFNO) .

- IR Spectroscopy: Stretching frequencies for amide C=O (~1650 cm) and aromatic C-Br (~600 cm) validate functional groups .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing intermediates. For moisture-sensitive steps, anhydrous THF or toluene is preferred .

- Catalyst Loading: Pd(PPh) (2-5 mol%) in cross-coupling reactions improves efficiency, while excess ligand (e.g., XPhos) mitigates catalyst deactivation .

- Temperature Control: Gradual heating (e.g., 80–110°C for 12–24 hrs) in sealed vessels minimizes side reactions like hydrolysis or decomposition .

Advanced: What strategies address discrepancies in NMR data for structural elucidation?

Methodological Answer:

- Decoupling Experiments: Selective F decoupling resolves splitting ambiguities in H NMR caused by fluorine’s strong spin-spin coupling .

- Crystallographic Validation: Single-crystal X-ray diffraction (using SHELX programs) provides unambiguous structural confirmation, resolving conflicts from solution-state NMR .

- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts, aiding assignment of complex splitting patterns .

Basic: What biological activities have been reported for this compound and analogs?

Methodological Answer:

- Antimicrobial Activity: Thiadiazole analogs exhibit broad-spectrum activity against S. aureus (MIC: 8 µg/mL) and E. coli (MIC: 16 µg/mL) via cell wall synthesis disruption .

- Kinase Inhibition: Fluorinated benzamides show inhibitory effects on tyrosine kinases (IC: ~0.5–5 µM) in cancer cell lines .

- Neuroactive Potential: Bromopyridine derivatives modulate GABA receptors, suggesting anxiolytic applications (EC: 120 nM) .

Advanced: How does fluorination at the benzamide moiety impact bioactivity?

Methodological Answer:

- Electron-Withdrawing Effects: Fluorine increases electrophilicity of the amide carbonyl, enhancing hydrogen-bonding with target proteins (e.g., kinase ATP-binding pockets) .

- Metabolic Stability: Fluorine reduces oxidative metabolism, prolonging half-life (e.g., t increased from 2.1 to 4.7 hrs in murine models) .

- SAR Insights: Replacement of fluorine with chlorine or methyl groups in analogs reduces potency by 10–100x, highlighting fluorine’s critical role .

Advanced: What computational methods predict binding affinity and selectivity?

Methodological Answer:

- Docking Simulations: AutoDock Vina or Schrödinger Suite models ligand-receptor interactions (e.g., with PDB 3POZ) to prioritize analogs with high docking scores (<-8 kcal/mol) .

- MD Simulations: GROMACS-based 100-ns trajectories assess binding stability (RMSD < 2 Å) and identify key residues (e.g., Lys123 in kinase targets) .

- Free Energy Perturbation (FEP): Predicts ΔΔG values for fluorine substitutions, correlating with experimental IC shifts .

Advanced: How can crystallographic data ambiguities (e.g., twinning) be resolved?

Methodological Answer:

- Twinning Analysis: Use SHELXL’s TWIN/BASF commands to refine twin fractions and Hooft parameters, distinguishing true chirality from pseudosymmetry .

- Patterson Methods: SHELXD identifies heavy atoms (e.g., Br) for phasing, improving electron density maps in low-resolution datasets .

- Validation Tools: Check CIF files with PLATON’s ADDSYM to detect overlooked symmetry operations .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

- Core Modifications: Introduce substituents at pyridine C-3 (e.g., methyl, cyano) or benzamide C-5 (e.g., nitro, amino) to probe steric/electronic effects .

- Bioisosteric Replacement: Substitute bromine with trifluoromethyl or ethynyl groups to maintain hydrophobic volume while altering π-stacking .

- In Vivo Profiling: Test analogs in zebrafish models for bioavailability (AUC > 500 ng·hr/mL) and toxicity (LD > 50 mg/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.